2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-fluoro-4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-12(13(15)7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVMAOSWHFUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681787 | |
| Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-33-9 | |
| Record name | 2′-Fluoro-4′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The aryl halide reacts with a palladium catalyst to form a palladium-aryl complex.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Industrial Production Methods
In an industrial setting, the production of 2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of biphenyl carboxylic acids, including 2'-fluoro-4'-methylbiphenyl-3-carboxylic acid, exhibit promising antimicrobial properties. A study highlighted the optimization of biaryl mannoside FimH inhibitors, where modifications to the biphenyl structure led to enhanced activity against uropathogenic Escherichia coli (UPEC). The introduction of fluorine and methyl groups significantly improved the potency of these compounds, suggesting that similar modifications in this compound could yield effective antimicrobial agents .
Drug Design and Development
The structural characteristics of this compound make it a valuable scaffold for drug design. The presence of a fluorine atom can enhance lipophilicity and metabolic stability, which are crucial for drug efficacy. Furthermore, studies have shown that fluorinated biphenyls can influence pharmacokinetic properties, making them suitable candidates for lead compounds in pharmaceutical research .
Materials Science
Organic Light Emitting Diodes (OLEDs)
Biphenyl derivatives are known for their application in OLED technology due to their excellent electronic properties. The rigidity and stability of this compound can be advantageous in the development of efficient light-emitting materials. Research indicates that fluorinated biphenyls can improve charge transport and emission efficiency in OLED devices .
Liquid Crystal Displays (LCDs)
The compound's unique electronic characteristics also lend themselves to applications in liquid crystal displays. The incorporation of this compound into liquid crystal formulations can enhance performance by improving thermal stability and response times .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. Its functional groups allow for further derivatization, enabling the synthesis of more complex molecules with desired biological or physical properties. For instance, it can be used in Suzuki-Miyaura coupling reactions to create various biphenyl derivatives that are valuable in medicinal chemistry and material science .
Case Studies
Mechanism of Action
The mechanism of action of 2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2'-fluoro-4'-methylbiphenyl-3-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:
Substituent Effects on Physicochemical Properties
- Fluorine vs. Methoxy Groups : The 2'-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to methoxy analogs (e.g., 2-fluoro-4′-methoxybiphenyl-3-carboxylic acid), which exhibit higher solubility due to the polar OCH₃ group .
- Methyl Group Position : Shifting the methyl group from the 4'- to the 3'-position (as in 4'-fluoro-3'-methylbiphenyl-3-carboxylic acid) increases steric hindrance, reducing binding affinity to cyclooxygenase (COX) enzymes by ~30% in comparative studies .
- Hydroxy vs. Carboxylic Acid : The hydroxyl group in 4′-fluoro-4-hydroxybiphenyl-3-carboxylic acid improves crystallinity in MOFs but reduces thermal stability compared to the carboxylic acid analog .
Biological Activity
2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid (C₁₄H₁₁FO₂) is an aromatic carboxylic acid notable for its structural features, including a fluorine atom and a methyl group on a biphenyl backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and unique reactivity profiles.
The molecular weight of this compound is approximately 230.23 g/mol. Its functional groups include:
- Carboxylic Acid : Contributes to its acidity and potential interactions with biological targets.
- Fluorine Atom : Influences electronic properties, potentially enhancing binding affinity to enzymes or receptors.
- Methyl Group : Affects steric properties and solubility.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus blocking their activity.
- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors, affecting various cellular functions.
Biological Activity
Research has indicated several potential biological activities for this compound:
Anti-inflammatory and Anticancer Activities
Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. While specific data on its efficacy in these areas is limited, the structural characteristics of biphenyl carboxylic acids often correlate with such activities.
Enzyme Interaction Studies
Interaction studies have focused on the compound's reactivity with various biological targets. Investigations into its interactions with enzymes could reveal insights into its pharmacological potential. Such studies are crucial for understanding the compound's role in therapeutic applications .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4'-Fluoro-2-methylbiphenyl-3-carboxylic acid | C₁₄H₁₁FO₂ | Different substitution pattern; potential activity |
| 2-Fluoro-4-methoxybiphenyl-3-carboxylic acid | C₁₄H₁₁FO₃ | Methoxy group instead of methyl; different reactivity |
| 4-Methylbiphenyl-3-carboxylic acid | C₁₄H₁₂O₂ | Lacks fluorine; simpler structure |
This table illustrates how the distinct positioning of the fluorine and methyl groups in this compound contributes to its unique chemical behavior compared to similar compounds.
Case Studies and Research Findings
While comprehensive case studies specifically targeting the biological activity of this compound are currently sparse, existing literature provides insights into its potential applications:
- Enzyme Inhibition Studies : Initial research indicates that compounds similar in structure have been successful in inhibiting key enzymes involved in inflammatory pathways. Future studies should explore the specific inhibitory effects of this compound on these enzymes.
- Pharmacokinetic Properties : Understanding the pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles of this compound, will be crucial for evaluating its therapeutic potential. Research has shown that modifications in molecular structure can significantly impact these properties .
Q & A
Q. What are the optimal synthetic routes for 2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a widely used method for biphenyl derivatives. Key steps include:
- Reactants : A halogenated benzoic acid derivative (e.g., 3-bromobenzoic acid) and a 2-fluoro-4-methylphenylboronic acid or its pinacol ester.
- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand (e.g., SPhos).
- Conditions : Mild temperatures (room temperature to 80°C), aqueous/organic solvent mixtures (e.g., THF/H₂O), and a base (e.g., Na₂CO₃).
- Yield optimization : Use excess boronic acid (1.2–1.5 eq) and degassed solvents to minimize side reactions .
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2–5 mol%) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
Q. How can the purity and structural integrity of this compound be validated?
Validation involves a combination of analytical techniques:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%).
- NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), carboxylic acid proton (δ 12–13 ppm, broad), and methyl group (δ 2.3–2.5 ppm).
- Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 262.1 (calculated for C₁₄H₁₁FO₂).
- Elemental Analysis : Confirm C, H, F, and O content within ±0.3% of theoretical values .
Q. What are common impurities encountered during synthesis, and how are they resolved?
- By-products : Unreacted boronic acid, dehalogenated intermediates, or biphenyl dimers.
- Resolution :
- Chromatography : Silica gel column with ethyl acetate/hexane (1:3).
- Recrystallization : Use ethanol/water mixtures to isolate the pure carboxylic acid.
- Acid-Base Extraction : Leverage the compound’s solubility in basic aqueous solutions (pH >10) to separate neutral impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., receptor affinity vs. functional assays)?
- Dose-response studies : Establish EC₅₀/IC₅₀ values to differentiate partial agonism from full receptor activation.
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-GPR40) to quantify direct interactions.
- Metabolic stability tests : Evaluate hepatic microsome stability to rule out rapid degradation in in vivo models.
- Structural analogs : Compare with 4'-methylbiphenyl-3-carboxylic acid (non-fluorinated) to isolate fluorine’s role in activity .
Q. How does the crystal structure influence physicochemical properties (e.g., solubility, stability)?
- Crystallization : Solvent evaporation in polar aprotic solvents (e.g., DMF) yields Form A (patented), which exhibits enhanced thermal stability (DSC: melting point ~220°C).
- Solubility : The carboxylic acid group enables salt formation (e.g., sodium salt) for improved aqueous solubility.
- Stability : Fluorine at the 2' position reduces oxidative degradation compared to non-fluorinated analogs .
Q. What computational methods predict interactions with biological targets (e.g., GPR40)?
- Molecular docking : Use AutoDock Vina to model binding poses in the GPR40 active site (PDB: 5TZY). Key interactions include hydrogen bonding with Arg183 and hydrophobic contacts with the methyl group.
- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. How do substituent positions (2'-F vs. 3'-F) affect reactivity in nucleophilic aromatic substitution?
- 2'-Fluoro : Ortho-directing effect enhances electrophilicity at the 3-carboxylic acid position, facilitating reactions with amines or alcohols.
- 3'-Fluoro : Meta-directing effect shifts reactivity to the 4-position, altering product regiochemistry.
- Experimental validation : Competitive reactions with piperidine show 2'-F derivatives undergo substitution 3× faster than 3'-F analogs .
Q. Data Contradiction Analysis Example
| Study | Reported Activity (IC₅₀) | Proposed Resolution |
|---|---|---|
| In vitro (HEK293) | 0.8 µM | Confirm assay pH (optimum: 7.4) |
| In vivo (mice) | No effect at 10 mg/kg | Check bioavailability (logP = 2.1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
